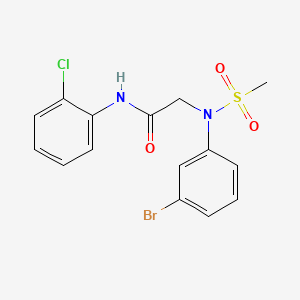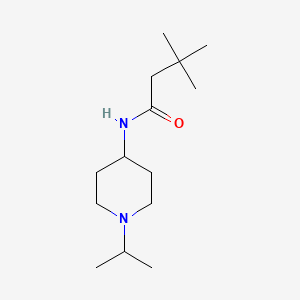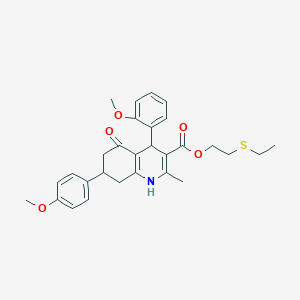
N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have numerous beneficial effects on various physiological processes.
Mecanismo De Acción
The mechanism of action of N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 involves the stimulation of sGC, which is an enzyme that converts guanosine triphosphate (GTP) into cGMP. This increase in cGMP levels leads to the activation of various downstream signaling pathways, which ultimately result in vasodilation and other physiological effects.
Biochemical and Physiological Effects:
N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 has been shown to have numerous biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-proliferative effects. It has also been shown to improve endothelial function and reduce oxidative stress, which are key factors in the development of various disease conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 is its ability to selectively stimulate sGC without affecting other enzymes or receptors. This specificity allows for more targeted therapeutic interventions and reduces the risk of unwanted side effects. However, one limitation of N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 is its relatively short half-life, which can limit its effectiveness in certain disease conditions.
Direcciones Futuras
There are numerous future directions for the study of N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 and its potential therapeutic applications. One area of focus is the development of more potent and selective sGC stimulators, which could have even greater therapeutic potential. Additionally, further studies are needed to fully understand the mechanisms of action of N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 and its effects on various physiological processes. Finally, clinical trials are needed to determine the safety and efficacy of N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 in various disease conditions.
Métodos De Síntesis
The synthesis of N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 involves a multi-step process that includes the reaction of 3-bromophenylamine with 2-chlorobenzoyl chloride, followed by the addition of methylsulfonyl chloride and subsequent reaction with glycine. The final product is obtained after purification and characterization by various analytical techniques.
Aplicaciones Científicas De Investigación
N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 has been extensively studied for its potential therapeutic applications in various disease conditions, including cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. It has been shown to have vasodilatory effects and can increase the production of cyclic guanosine monophosphate (cGMP), which is a key signaling molecule involved in various physiological processes.
Propiedades
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O3S/c1-23(21,22)19(12-6-4-5-11(16)9-12)10-15(20)18-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZWLZFAENKGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1Cl)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-adamantyl)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B5083051.png)


![5-(3-bromophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5083063.png)
![2-[isonicotinoyl(propyl)amino]-5-methylbenzoic acid](/img/structure/B5083087.png)
![N-(1-{1-[4-(2-hydroxyethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5083101.png)
![1,3-dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine](/img/structure/B5083106.png)

![((2S*,4R*,5R*)-5-(4-chlorophenyl)-1-ethyl-4-{[(1-ethyl-4-piperidinyl)amino]methyl}-2-methyl-2-pyrrolidinyl)methanol](/img/structure/B5083114.png)
![N-butyl-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5083122.png)
![N-ethyl-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5083128.png)

![4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid](/img/structure/B5083149.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B5083150.png)